molecular formula C17H17NO2 B15186387 4'-Isopropyl-4-nitrostilbene, (E)- CAS No. 345667-61-0

4'-Isopropyl-4-nitrostilbene, (E)-

Cat. No.: B15186387
CAS No.: 345667-61-0
M. Wt: 267.32 g/mol
InChI Key: AVHQSZUZIFHYNU-ONEGZZNKSA-N
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Description

trans-4’-isopropyl-4-nitrostilbene: is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structure. Stilbenes and their derivatives are known for their diverse applications in material science, pharmaceuticals, and as intermediates in organic synthesis. The presence of the nitro group and the isopropyl group in trans-4’-isopropyl-4-nitrostilbene imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-isopropyl-4-nitrostilbene typically involves the Perkin reaction, where 4-nitrophenylacetic acid reacts with benzaldehydes in the presence of a base like pyrrolidine under microwave irradiation. This method yields trans-4-nitrostilbene derivatives efficiently within a short reaction time .

Industrial Production Methods: While specific industrial production methods for trans-4’-isopropyl-4-nitrostilbene are not extensively documented, the general approach involves large-scale Perkin reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient production method.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4’-isopropyl-4-nitrostilbene can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group in trans-4’-isopropyl-4-nitrostilbene can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings in trans-4’-isopropyl-4-nitrostilbene can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various substituents on the aromatic rings.

Mechanism of Action

The mechanism of action of trans-4’-isopropyl-4-nitrostilbene involves its interaction with molecular targets through its nitro and isopropyl groups. The nitro group can participate in electron transfer reactions, while the isopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and stability in various chemical environments .

Comparison with Similar Compounds

Uniqueness: trans-4’-isopropyl-4-nitrostilbene’s uniqueness lies in its combination of the nitro and isopropyl groups, which impart distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of these groups on the chemical and physical properties of stilbene derivatives.

Properties

CAS No.

345667-61-0

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

1-[(E)-2-(4-nitrophenyl)ethenyl]-4-propan-2-ylbenzene

InChI

InChI=1S/C17H17NO2/c1-13(2)16-9-5-14(6-10-16)3-4-15-7-11-17(12-8-15)18(19)20/h3-13H,1-2H3/b4-3+

InChI Key

AVHQSZUZIFHYNU-ONEGZZNKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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